2-(4-Cyanobenzoyl)oxazole 2-(4-Cyanobenzoyl)oxazole
Brand Name: Vulcanchem
CAS No.: 898759-91-6
VCID: VC3873096
InChI: InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H
SMILES: C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2
Molecular Formula: C11H6N2O2
Molecular Weight: 198.18 g/mol

2-(4-Cyanobenzoyl)oxazole

CAS No.: 898759-91-6

Cat. No.: VC3873096

Molecular Formula: C11H6N2O2

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Cyanobenzoyl)oxazole - 898759-91-6

Specification

CAS No. 898759-91-6
Molecular Formula C11H6N2O2
Molecular Weight 198.18 g/mol
IUPAC Name 4-(1,3-oxazole-2-carbonyl)benzonitrile
Standard InChI InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H
Standard InChI Key IWSOFFYLWJRGKD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2
Canonical SMILES C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2

Introduction

Structural and Chemical Properties

Molecular Characterization

2-(4-Cyanobenzoyl)oxazole features a planar oxazole ring (C3H3NO\text{C}_{3}\text{H}_{3}\text{NO}) linked to a benzoyl group substituted with a cyano moiety at the para position. The compound’s IUPAC name is 3-(1,3-oxazole-2-carbonyl)benzonitrile, and its structure is validated via spectroscopic methods such as 1H^1\text{H}-NMR, IR, and mass spectrometry . Key physicochemical properties include:

  • Molecular weight: 198.18 g/mol

  • Appearance: Clear light yellow liquid at room temperature .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.

The electron-withdrawing cyano group enhances electrophilic reactivity, enabling participation in nucleophilic substitution and cycloaddition reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Fischer oxazole synthesis, involving the condensation of a cyanohydrin derivative with an aldehyde under acidic conditions . Alternative routes include:

  • Cyclodehydration of β-hydroxy amides: Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, followed by oxidation with manganese dioxide.

  • Catalytic cyclization: Employing iron oxide magnetic nanoparticles as reusable catalysts to improve yield and eco-efficiency .

A representative protocol involves reacting 4-cyanobenzoic acid with 2-aminoethanol in the presence of thionyl chloride, yielding the intermediate β-hydroxy amide, which is subsequently dehydrated .

Table 1: Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Fischer synthesisHCl (gas), dry ether65–70
DAST-mediated cyclizationDAST, RT, 12h78
Nanoparticle catalysisFe₃O₄, 80°C, 6h85

Industrial-Scale Production

Industrial methods prioritize green chemistry principles, utilizing magnetic nanoparticle catalysts for easy separation and reuse . Continuous-flow reactors have also been adopted to enhance scalability and reduce waste.

Biological Activities and Mechanisms

Anticancer Activity

2-(4-Cyanobenzoyl)oxazole derivatives demonstrate potent anticancer effects via multiple pathways:

  • Stat3 Inhibition: Derivative ISS610 disrupts Stat3-DNA binding (IC50=1.2 μM\text{IC}_{50} = 1.2 \ \mu\text{M}), suppressing tumor proliferation in breast and prostate cancer models .

  • Apoptosis Induction: In glioblastoma (SF-539) and non-small cell lung cancer (HOP-92) cell lines, the compound induces caspase-3 activation and mitochondrial membrane depolarization .

Table 2: Cytotoxicity Profiles

Cancer Cell LineIC₅₀ (µM)MechanismReference
LNCaP (Prostate)0.03DNA intercalation
HOP-92 (Lung)0.08Caspase-3 activation
SF-539 (CNS)0.12STAT3 pathway inhibition

Anti-Inflammatory Activity

The compound exhibits COX-2 inhibitory activity (IC50=6.84 μM\text{IC}_{50} = 6.84 \ \mu\text{M}), comparable to indomethacin . Molecular docking studies reveal hydrogen bonding with COX-2’s Arg120 and Tyr355 residues, stabilizing the enzyme-inhibitor complex .

Antimicrobial Effects

Against Gram-positive bacteria (e.g., Staphylococcus aureus), 2-(4-cyanobenzoyl)oxazole derivatives show MIC values of 4–8 µg/mL, likely via disruption of cell wall synthesis .

Pharmacological Applications

Drug Development

The compound serves as a precursor for:

  • COX-2 Inhibitors: Analogues with sulfonamide substituents show enhanced selectivity over COX-1 .

  • Antidiabetic Agents: Derivatives targeting protein tyrosine phosphatase 1B (PTP1B) improve insulin sensitivity in murine models.

Photodynamic Therapy

Visible-light-induced reactions enable late-stage functionalization of oxazole scaffolds, facilitating the synthesis of photosensitizers for cancer therapy .

Comparative Analysis with Structural Analogues

Table 3: Structure-Activity Relationships

CompoundSubstituentKey ActivityPotency vs. 2-(4-Cyanobenzoyl)oxazole
2-(3-Cyanobenzoyl)oxazoleMeta-cyanoSTAT3 inhibition1.5x lower
BenzoxazoleBenzene-oxazole fusionAntimicrobialComparable
IsoxazoleN-O adjacentAnti-inflammatory2x lower

The para-cyano group in 2-(4-cyanobenzoyl)oxazole enhances electron density, improving binding affinity to hydrophobic enzyme pockets .

Future Perspectives

  • Clinical Translation: Preclinical toxicity and pharmacokinetic studies are needed to assess oral bioavailability and off-target effects.

  • Structural Optimization: Introducing fluorinated or sulfonamide groups may improve metabolic stability .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) could enhance anticancer efficacy .

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